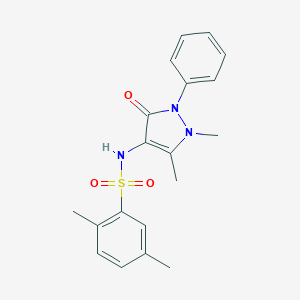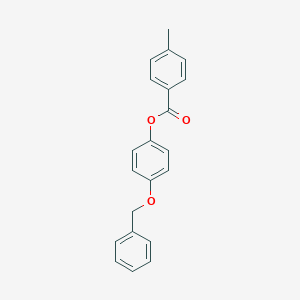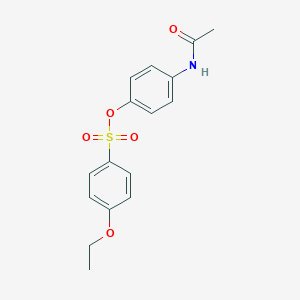![molecular formula C24H29NO3S B281702 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, commonly known as TAK-715, is a synthetic small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first described in 2005 as a potential therapeutic agent for the treatment of various inflammatory diseases and cancer.
Mecanismo De Acción
TAK-715 exerts its biological effects by inhibiting the activity of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, a key signaling molecule involved in inflammatory responses and cellular stress. By blocking p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, TAK-715 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anticancer properties, it has been reported to have neuroprotective effects, as well as the ability to regulate glucose metabolism and lipid homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-715 is its specificity for p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, its relatively low potency and solubility can limit its use in certain experimental settings. Additionally, its effects may be influenced by factors such as cell type and disease state, which can complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide inhibitors, which could improve its therapeutic efficacy. Another direction is the investigation of TAK-715 in combination with other agents, such as chemotherapeutic drugs or immune checkpoint inhibitors, to enhance its anticancer effects. Finally, the role of p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide in other disease processes, such as neurodegenerative disorders and metabolic diseases, could be further explored to identify new therapeutic targets for TAK-715 and related compounds.
Métodos De Síntesis
The synthesis of TAK-715 involves several steps, starting with the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 8-tert-butyl-2,3,4,5-tetrahydro-1H-dibenzo[b,d]furan-6-carboxylic acid. The resulting intermediate is then converted to TAK-715 through a series of reactions involving sulfonation, reduction, and acylation.
Aplicaciones Científicas De Investigación
TAK-715 has been extensively investigated for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied as a potential anticancer agent, as p38 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide is known to play a role in tumor growth and metastasis.
Propiedades
Fórmula molecular |
C24H29NO3S |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H29NO3S/c1-5-16-6-10-19(11-7-16)29(26,27)25-18-9-13-23-21(15-18)20-14-17(24(2,3)4)8-12-22(20)28-23/h6-7,9-11,13,15,17,25H,5,8,12,14H2,1-4H3 |
Clave InChI |
YHDHWVMPZUJQPS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)



![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)